molecular formula C13H18N2OS B4964199 2-methyl-N-(2-methylpropylcarbamothioyl)benzamide

2-methyl-N-(2-methylpropylcarbamothioyl)benzamide

Cat. No.: B4964199
M. Wt: 250.36 g/mol
InChI Key: VILYXXWDISIBCJ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpropylcarbamothioyl)benzamide is a compound belonging to the benzamide class, which is known for its diverse applications in various fields such as medicine, biology, and industry. Benzamides are amide derivatives of benzoic acid and have been widely studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpropylcarbamothioyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-methylpropylamine and thiophosgene. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final product. The reaction conditions generally include:

    Solvent: Acetone or dichloromethane

    Temperature: Room temperature to reflux

    Catalyst: None required

    Purification: Recrystallization or column chromatography

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:

    Preparation of 2-methylbenzoic acid: This can be obtained from the oxidation of 2-methyltoluene.

    Formation of isothiocyanate intermediate: Reacting 2-methylbenzoic acid with thiophosgene.

    Final product synthesis: Reacting the isothiocyanate intermediate with 2-methylpropylamine.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpropylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides and thioureas.

Scientific Research Applications

2-methyl-N-(2-methylpropylcarbamothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate receptor function: It can interact with receptors on cell surfaces, altering their function and signaling pathways.

    Induce oxidative stress: By generating reactive oxygen species (ROS), it can induce oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-methylpropylcarbamothioyl)benzamide: Unique due to its specific substitution pattern and thiourea moiety.

    2-methyl-N-(2-methylpropylcarbamoyl)benzamide: Lacks the thiourea moiety, resulting in different chemical properties.

    2-methyl-N-(2-methylpropylcarbamothioyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

This compound is unique due to its combination of a benzamide backbone with a thiourea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(2-methylpropylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-9(2)8-14-13(17)15-12(16)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILYXXWDISIBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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